molecular formula C18H25NO4S B2889591 (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 898425-95-1

(E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide

Katalognummer: B2889591
CAS-Nummer: 898425-95-1
Molekulargewicht: 351.46
InChI-Schlüssel: NTPTYWWVUZEUMQ-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide is a synthetic acrylamide derivative of interest in chemical and pharmacological research. The compound features a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a structural component known for its high polarity and solvent properties, which can influence the molecule's solubility and interaction with biological targets . The core structure is an (E)-configured acrylamide, a functional group present in a wide range of bioactive molecules . Acrylamides are a well-studied class of compounds, and their mechanism of action often involves acting as soft electrophiles that can form covalent adducts with nucleophilic thiol groups on cysteine residues in proteins . This interaction can inhibit the function of key presynaptic proteins, which is a recognized molecular mechanism underlying the neurotoxic effects observed with acrylamide monomer exposure . This specific molecule is designed for research applications only. It serves as a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development and screening of novel therapeutic agents or as a probe to study biochemical pathways. Its structure suggests potential for use in developing enzyme inhibitors or receptor modulators. (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide is strictly for use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

(E)-N-butyl-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-3-4-12-19(16-11-13-24(21,22)14-16)18(20)10-7-15-5-8-17(23-2)9-6-15/h5-10,16H,3-4,11-14H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPTYWWVUZEUMQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide, also known as CAS Number 898425-95-1, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a cinnamamide backbone with a butyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its molecular formula is C18H25NO4SC_{18}H_{25}NO_4S with a molecular weight of 351.5 g/mol . The structural uniqueness contributes to its diverse biological properties.

The primary biological target for (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . Activation of these channels leads to significant physiological effects, including modulation of neuronal excitability and regulation of heart rate.

Mode of Action

The compound acts as an activator of GIRK channels , influencing various biochemical pathways involved in:

  • Pain perception
  • Epilepsy
  • Reward/addiction mechanisms
  • Anxiety responses

The activation results in changes in cell excitability, which can have downstream effects on cellular signaling and physiological responses .

Pharmacokinetics

Research indicates that this compound exhibits nanomolar potency as a GIRK1/2 activator with enhanced metabolic stability compared to traditional urea-based compounds. This stability is crucial for therapeutic applications, allowing for prolonged action within biological systems .

Biological Evaluations and Case Studies

Recent studies have explored the antioxidant properties and cytoprotective effects of related compounds bearing acrylamide moieties. For instance, derivatives similar to (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide have demonstrated the ability to activate the Nrf2 pathway, leading to increased expression of detoxification enzymes such as NQO-1 and HO-1. These findings suggest potential applications in preventing oxidative stress-related diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals that (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide may exhibit distinct reactivity and biological activities due to its unique structure. For example:

Compound NameStructureBiological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamideSimilar structureModerate GIRK activation
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamideSimilar structureLower cytotoxicity

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Key Modifications

Compound Name Substituents (R₁, R₂) Key Features Biological Activity
Target Compound R₁ = butyl, R₂ = 1,1-dioxidotetrahydrothiophen-3-yl Sulfone group (polarity), butyl chain (lipophilicity) Hypothesized anticancer/antifungal activity (based on analogs)
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide R₁ = 1,3-dioxoisoindolin-2-yl Phthalimide-derived substituent; electron-withdrawing groups Moderate antifungal activity (dependent on methoxy group count)
(2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide R₁ = dibutyl, R₂ = H Dual butyl chains; phenolic -OH group Anticancer (IC₅₀ = 8.2 μM; G2/M arrest and apoptosis)
(E)-3-(3-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide R₁ = 4-methoxyphenyl, R₂ = 3-hydroxyphenyl Hydroxyl group enhances antioxidant capacity Hepatoprotective (Nrf2 activation, GSH synthesis)
(E)-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide R₁ = 4-ethoxyphenyl, R₂ = H Ethoxy group increases lipophilicity vs. methoxy Structural analog; no direct activity reported

Key Observations :

  • Sulfone vs. Phthalimide : The target’s sulfone group (logP ~1.5 estimated) likely improves aqueous solubility compared to phthalimide derivatives (logP ~2.8) .
  • Butyl Chain Impact : The N-butyl group may enhance cell permeability relative to smaller N-aryl groups, as seen in dibutyl analogs with potent cytotoxicity .
  • Methoxy Positioning : The 4-methoxyphenyl group is conserved across analogs, suggesting its role in π-π stacking or receptor binding .

Antifungal Activity

Phthalimide-containing acrylamides (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide) exhibit moderate antifungal activity against Candida albicans (MIC = 32–64 μg/mL), with potency correlating to methoxy group number .

Anticancer Potential

Dibutyl-substituted acrylamides (e.g., ) induce G2/M arrest (IC₅₀ = 8.2 μM) via p21 upregulation and cyclin B1 suppression. The target’s butyl chain and sulfone moiety may synergize to enhance nuclear localization or protein binding.

Antioxidant and Hepatoprotective Effects

Hydroxyphenyl-containing analogs (e.g., ) activate Nrf2, increasing glutathione synthesis (2.5-fold at 10 μM). The target’s lack of phenolic -OH may reduce antioxidant capacity but could shift activity toward other pathways.

Physicochemical and ADME Properties

Property Target Compound (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide (2E)-N,N-dibutyl analog
Molecular Weight 379.45 g/mol 352.35 g/mol 333.43 g/mol
logP (Predicted) 2.1 2.8 3.5
Hydrogen Bond Acceptors 5 6 3
Solubility (mg/mL) ~0.5 (aqueous) ~0.2 (aqueous) ~0.1 (aqueous)

Implications :

  • The target’s lower logP and higher solubility vs. dibutyl analogs suggest improved bioavailability.
  • Sulfone’s hydrogen-bonding capacity may enhance target engagement in polar binding pockets.

Q & A

Basic: What are the standard synthetic routes for (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of α-bromoacrylic acid with a substituted amine (e.g., N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine) using ethylcarbodiimide (EDCI) as a coupling agent in dimethylformamide (DMF) at 0–5°C .
  • Step 2 : Purification via column chromatography with solvents like ethyl acetate/petroleum ether (3:1 v/v) to isolate the acrylamide derivative .
  • Step 3 : Characterization using 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (MS) to confirm structural integrity and purity .

Advanced: How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?

Yield optimization requires careful solvent selection and reaction parameter control:

  • Solvent polarity : Dichloromethane (DCM) may enhance reaction rates for condensation steps due to its low polarity, while DMF improves solubility of polar intermediates .
  • Temperature : Maintaining 0–5°C during EDCI-mediated coupling minimizes side reactions (e.g., racemization) .
  • Catalyst screening : Testing alternatives to EDCI, such as HOBt/DCC systems, may improve efficiency .
    Data Insight : A comparative study showed DMF increased yields by 15% compared to ethanol for analogous acrylamides .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; acrylamide protons at δ 6.2–7.5 ppm), while 13C^{13}C NMR confirms carbonyl (C=O) and sulfone (SO2_2) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 408.2) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 1150–1200 cm1^{-1} (SO2_2 symmetric/asymmetric stretches) .

Advanced: How can discrepancies between theoretical and observed NMR data be resolved?

Discrepancies arise from conformational flexibility or impurities. Mitigation strategies:

  • 2D NMR : Use COSY or NOESY to confirm proton-proton correlations and spatial arrangements .
  • Computational validation : Compare experimental 13C^{13}C shifts with density functional theory (DFT)-calculated values to identify misassignments .
  • Purity checks : Re-purify via recrystallization (e.g., ethanol/water) and reacquire spectra to rule out solvent artifacts .

Advanced: What computational methods predict the compound’s bioactivity and binding interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinase enzymes .
  • Molecular Docking : Simulates interactions with receptors (e.g., PARP-1) using software like AutoDock Vina; focus on hydrogen bonding with sulfone and acrylamide moieties .
    Case Study : A DFT study of a related acrylamide derivative showed a 0.3 Å deviation in bond lengths between computational and crystallographic data .

Basic: What purification techniques ensure high purity for pharmacological studies?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane from 1:4 to 1:1) to separate by polarity .
  • Recrystallization : Ethanol or methanol/water mixtures yield crystals with >95% purity (verified by HPLC) .
  • HPLC Analysis : Monitor purity with a C18 column (UV detection at 254 nm; retention time ~12.5 min) .

Advanced: How can stability studies address degradation under varying storage conditions?

  • Accelerated Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
  • pH Stability : Assess solubility and hydrolysis rates in buffers (pH 1–10); acrylamides are prone to base-catalyzed hydrolysis at pH > 8 .
  • Light Sensitivity : Conduct UV-visible spectroscopy to detect photodegradation (λ~300 nm) .

Advanced: What strategies improve low bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Co-solvent Formulations : Use PEG-400 or cyclodextrins to improve aqueous solubility .
  • Structural Analogues : Replace the butyl group with smaller alkyl chains (e.g., methyl) to reduce logP .

Basic: How is the compound’s stereochemical integrity maintained during synthesis?

  • Chiral Intermediates : Use enantiomerically pure 1,1-dioxidotetrahydrothiophen-3-amine to avoid racemization .
  • Low-Temperature Coupling : EDCI-mediated reactions at 0–5°C minimize epimerization .
  • Chiral HPLC : Confirm enantiomeric excess (>99%) using a Chiralpak AD-H column .

Advanced: How do substituents (e.g., methoxy vs. nitro groups) impact biological activity?

  • Electron-Withdrawing Groups (NO2_2) : Enhance binding to electron-deficient enzyme pockets (e.g., PARP inhibitors) but reduce solubility .
  • Methoxy Groups : Improve membrane permeability via lipophilicity but may lower metabolic stability .
    Data Table :
SubstituentIC50_{50} (PARP-1, nM)LogP
4-OCH3_312.3 ± 1.23.1
4-NO2_28.7 ± 0.92.8
Source: Analogous derivatives from

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.